Tetramethyl butane-1,1,4,4-tetracarboxylate
Overview
Description
Tetramethyl butane-1,1,4,4-tetracarboxylate is an organic compound with the molecular formula C12H18O8. It is a tetraester derivative of butane, where each of the four carboxyl groups is esterified with a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethyl butane-1,1,4,4-tetracarboxylate can be synthesized through the esterification of butane-1,1,4,4-tetracarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl butane-1,1,4,4-tetracarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed back to the corresponding carboxylic acids under acidic or basic conditions.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of ester groups to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions to replace the methoxy groups.
Major Products Formed
Hydrolysis: Butane-1,1,4,4-tetracarboxylic acid and methanol.
Reduction: Butane-1,1,4,4-tetraol.
Substitution: Various substituted butane-1,1,4,4-tetracarboxylates depending on the nucleophile used.
Scientific Research Applications
Tetramethyl butane-1,1,4,4-tetracarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed ester hydrolysis reactions.
Industry: Used in the production of polymers and resins due to its tetrafunctional nature, which allows for cross-linking.
Mechanism of Action
The mechanism of action of tetramethyl butane-1,1,4,4-tetracarboxylate in chemical reactions involves the nucleophilic attack on the ester carbonyl carbon, leading to the formation of tetrahedral intermediates. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate: A similar tetraester compound with a cyclobutane ring instead of a linear butane chain.
Tetramethyl butane-1,2,3,4-tetracarboxylate: Another tetraester derivative of butane with ester groups at different positions.
Uniqueness
Tetramethyl butane-1,1,4,4-tetracarboxylate is unique due to its specific esterification pattern, which imparts distinct reactivity and properties compared to other tetraester compounds. Its linear structure allows for different spatial arrangements and interactions compared to cyclic tetraesters.
Properties
IUPAC Name |
tetramethyl butane-1,1,4,4-tetracarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O8/c1-17-9(13)7(10(14)18-2)5-6-8(11(15)19-3)12(16)20-4/h7-8H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNMXJHVMRBPQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(C(=O)OC)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512821 | |
Record name | Tetramethyl butane-1,1,4,4-tetracarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62512-67-8 | |
Record name | Tetramethyl butane-1,1,4,4-tetracarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10512821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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